molecular formula C13H20N2OS B4843903 N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide

N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide

Cat. No. B4843903
M. Wt: 252.38 g/mol
InChI Key: DGYDRXKLENGWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide, commonly known as DPT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DPT is a thioamide derivative of phenylalanine and is often synthesized in the laboratory for research purposes.

Scientific Research Applications

DPT has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. DPT has been shown to exhibit analgesic, anti-inflammatory, and antitumor activities in preclinical studies. DPT has also been investigated for its potential as a diagnostic tool for various diseases such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of DPT is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase (COX), which plays a key role in the production of prostaglandins, which are involved in inflammation and pain. DPT has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
DPT has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. DPT has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPT has also been shown to exhibit antitumor activity in vitro and in vivo, although the mechanism of action is not fully understood. DPT has been shown to have a low toxicity profile and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

DPT has several advantages for laboratory experiments, including its ease of synthesis and low toxicity profile. DPT is also relatively stable and can be stored for long periods without degradation. However, DPT has some limitations for laboratory experiments, including its limited solubility in aqueous solutions and its potential to interfere with certain assays due to its thiol group.

Future Directions

There are several future directions for research on DPT. One area of interest is the development of DPT analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of DPT as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of DPT and its potential for clinical use in the treatment of pain and inflammation.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-15(2)10-9-14-13(16)8-11-17-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYDRXKLENGWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-3-(phenylsulfanyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.